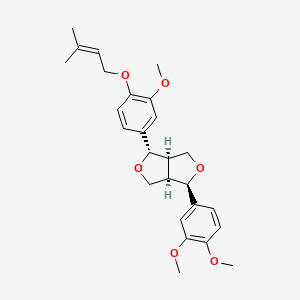
Planispine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Planispine A is a bioactive phytocompound isolated from the plant Zanthoxylum armatum. It has a molecular structure of C25H30O6 and a molecular weight of 426.16 g/mol . This compound has garnered significant attention due to its potential in sensitizing cancer cells to chemotherapeutic drugs like cisplatin .
Preparation Methods
The preparation of Planispine A involves bio-assay-guided purification using column chromatography and high-performance liquid chromatography (HPLC) . The compound is characterized using nuclear magnetic resonance (NMR) and mass spectrometry . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.
Chemical Reactions Analysis
Planispine A undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively covered in the literature.
Substitution: this compound may undergo substitution reactions, but specific reagents and conditions are not detailed.
The major products formed from these reactions are not explicitly mentioned in the available sources.
Scientific Research Applications
Planispine A has several scientific research applications, particularly in the field of cancer treatment. It has been found to inhibit cancer cell proliferation in a dose-dependent manner and sensitize cancer cells to cisplatin-augmented apoptotic cell death . This compound induces S-phase cell cycle arrest and reduces the expression of survival proteins such as cyclin D1 . Additionally, this compound inhibits the Fanconi anemia pathway, which is crucial for DNA repair, thereby enhancing the efficacy of cisplatin in treating cancer .
Mechanism of Action
The mechanism of action of Planispine A involves the inhibition of the Fanconi anemia pathway . This pathway is essential for DNA repair, and its inhibition leads to reduced FANCD2 foci formation and FANCD2 monoubiquitination . By inhibiting this pathway, this compound sensitizes cancer cells to cisplatin, leading to increased apoptotic cell death . The compound also induces S-phase cell cycle arrest and reduces the expression of survival proteins such as cyclin D1 .
Comparison with Similar Compounds
Planispine A is unique in its ability to sensitize cancer cells to cisplatin by inhibiting the Fanconi anemia pathway . Similar compounds include other bioactive phytocompounds isolated from Zanthoxylum armatum, but specific names and detailed comparisons are not extensively documented.
Conclusion
This compound is a promising bioactive compound with significant potential in cancer treatment. Its ability to inhibit the Fanconi anemia pathway and sensitize cancer cells to cisplatin makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C26H32O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C26H32O6/c1-16(2)10-11-30-22-9-7-18(13-24(22)29-5)26-20-15-31-25(19(20)14-32-26)17-6-8-21(27-3)23(12-17)28-4/h6-10,12-13,19-20,25-26H,11,14-15H2,1-5H3/t19-,20-,25-,26+/m0/s1 |
InChI Key |
VRRDTZZCQTYUBV-WJQBNGMASA-N |
Isomeric SMILES |
CC(=CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC)C |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


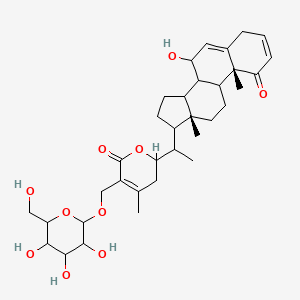
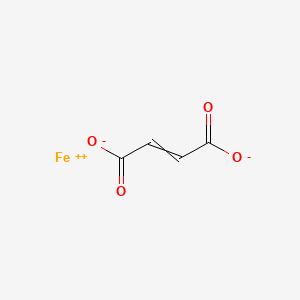
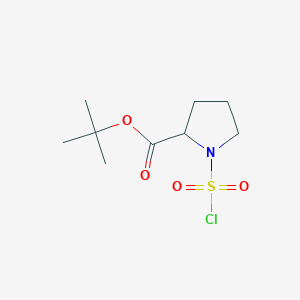
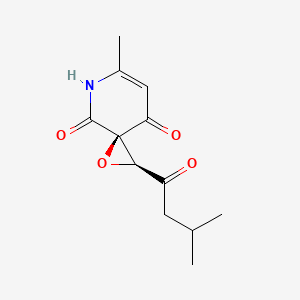
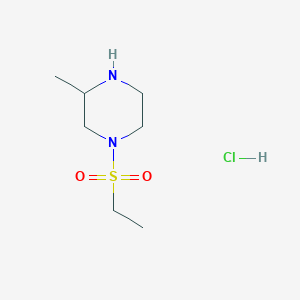
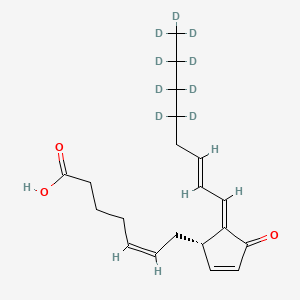
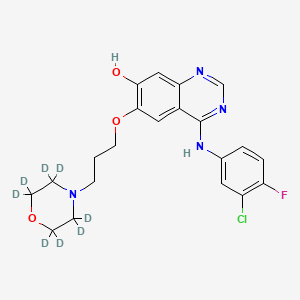
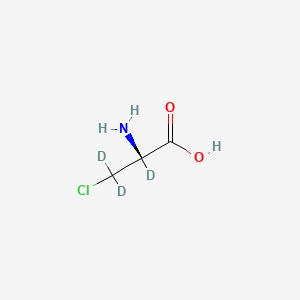
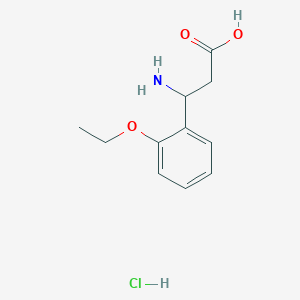
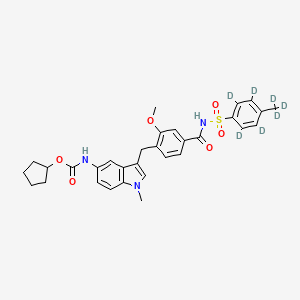

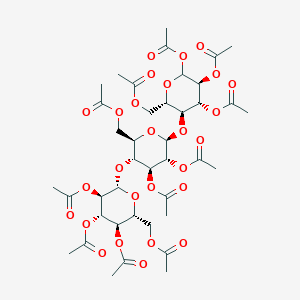
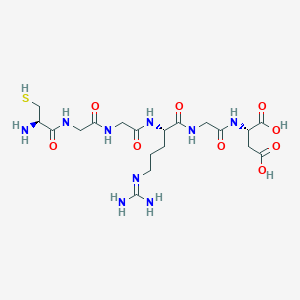
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
